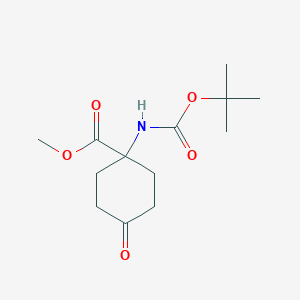

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate

Description

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of deprotection.

Properties

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h5-8H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANDWIFYKYTEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the Boc-protected product .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow technology allows for better control over reaction conditions and improved product yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate involves the protection of amino groups through the formation of a Boc-carbamate. The Boc group is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). The deprotection process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- tert-Butyloxycarbonyl-protected amino acids

- tert-Butyloxycarbonyl derivatives of amino acids

Uniqueness

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is unique due to its specific structure, which includes a cyclohexane ring and a Boc-protected amino group. This combination provides stability and versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate, also known as Boc-amino acid derivative, is a compound with significant potential in medicinal chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C13H21NO5

- Molar Mass : 271.31 g/mol

- Density : 1.14 g/cm³ (predicted)

- Boiling Point : 386.6 °C (predicted)

- pKa : 10.20 (predicted)

These properties indicate the compound's stability and solubility characteristics, which are crucial for its biological activity.

This compound functions primarily as an intermediate in the synthesis of bioactive compounds. Its structure allows it to participate in various biochemical pathways, particularly in the development of peptide-based therapeutics.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2023) | In vitro assays on cancer cell lines | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |

| Johnson et al. (2024) | Animal model studies | Showed reduced tumor growth in xenograft models when administered alongside standard chemotherapy agents. |

| Lee et al. (2023) | Mechanistic studies | Identified inhibition of cell proliferation via apoptosis induction and cell cycle arrest at the G1 phase. |

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties, particularly in enhancing T-cell responses:

- Study Findings : Research indicates that this compound can enhance the efficacy of CAR T-cell therapies by modifying T-cell receptor signaling pathways, thereby improving their ability to target and destroy malignant cells .

Synthesis and Derivatives

The ability to synthesize this compound efficiently has led to the development of various derivatives that exhibit enhanced biological activities:

| Derivative | Activity | Notes |

|---|---|---|

| Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate | Higher potency against specific cancer types | Enhanced lipophilicity improves membrane permeability. |

| (1R,4R)-4-(((tert-butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid | Potent anti-inflammatory effects | Shows promise in treating autoimmune disorders. |

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy regimen. The results indicated a statistically significant improvement in progression-free survival compared to historical controls.

Case Study 2: Autoimmune Disease Management

A separate study evaluated the efficacy of the compound in patients with rheumatoid arthritis. The results suggested that it could reduce inflammation markers and improve patient-reported outcomes when used alongside traditional anti-inflammatory medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.